molecular formula C11H13NO4S B14844996 N-(4-Cyclopropoxy-2-formylphenyl)methanesulfonamide

N-(4-Cyclopropoxy-2-formylphenyl)methanesulfonamide

Cat. No.: B14844996
M. Wt: 255.29 g/mol
InChI Key: JUQQLLSGQSVPDT-UHFFFAOYSA-N
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Description

N-(4-Cyclopropoxy-2-formylphenyl)methanesulfonamide: is a chemical compound with the molecular formula C11H13NO4S and a molecular weight of 255.293 g/mol This compound is known for its unique structural features, including a cyclopropoxy group and a formyl group attached to a phenyl ring, which are further connected to a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Cyclopropoxy-2-formylphenyl)methanesulfonamide typically involves the following steps:

    Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.

    Formylation: The formyl group can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, where a substituted benzene reacts with a formylating agent like DMF and POCl3.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine to form the methanesulfonamide moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in N-(4-Cyclopropoxy-2-formylphenyl)methanesulfonamide can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

Chemistry: N-(4-Cyclopropoxy-2-formylphenyl)methanesulfonamide is used as an intermediate in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.

Biology: In biological research, this compound can be used to study enzyme interactions and inhibition, given its structural similarity to certain enzyme substrates.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-2-formylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The cyclopropoxy group may enhance the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

Uniqueness: N-(4-Cyclopropoxy-2-formylphenyl)methanesulfonamide is unique due to the presence of both the cyclopropoxy and formyl groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

N-(4-cyclopropyloxy-2-formylphenyl)methanesulfonamide

InChI

InChI=1S/C11H13NO4S/c1-17(14,15)12-11-5-4-10(6-8(11)7-13)16-9-2-3-9/h4-7,9,12H,2-3H2,1H3

InChI Key

JUQQLLSGQSVPDT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)OC2CC2)C=O

Origin of Product

United States

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